![molecular formula C14H14N2O4 B1519990 2-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}acetic acid CAS No. 1000933-03-8](/img/structure/B1519990.png)
2-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}acetic acid
Overview
Description
The compound “2-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}acetic acid” is a chemical compound with a molecular weight of 288.3 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16N2O4/c1-15-8-6-12(18)17(15)11-5-3-2-4-10(11)14(21)16(15)9-7-13(19)20/h2-5H,6-9H2,1H3,(H,19,20) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, the connectivity between these atoms, and any charge or stereochemical information.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties could not be found.Scientific Research Applications
Synthesis and Electronic Properties
The synthesis and study of pyrazolo[1,5-c]pyrrolo[1,2-a]quinazoline derivatives, which are structurally related to the compound , have been reported. These derivatives were prepared through a reaction involving 2-(1H-pyrazol-5-yl)anilines and ω-chloroketones using acetic acid, showcasing their potential in luminescence applications due to significant (π–π*) absorption spectra. The electronic and redox properties of these compounds suggest their usefulness in applications requiring luminescent materials (Acosta et al., 2017).
Antiviral and Biological Activities
Another study explored the synthesis of new (quinazolin-4-ylamino)methyl-phosphonates via microwave irradiation, leading to derivatives with varying anti-Tobacco mosaic virus (TMV) activities. This research highlights the potential of quinazolinone derivatives in antiviral applications (Luo et al., 2012).
Anticancer Agents
The design, synthesis, and biological evaluation of α-aminophosphonates based on the quinazolinone moiety have been conducted, showing that some derivatives exhibit significant anticancer activities. This study underscores the therapeutic potential of quinazolinone derivatives against various cancer cell lines (Awad et al., 2018).
Structural Studies
Research on (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, related to the target compound, has been performed to understand their synthesis, structural conformations, and regioselectivity. These studies are fundamental in elucidating the molecular structures and potential applications of such compounds (Chui et al., 2004).
properties
IUPAC Name |
2-(3a-methyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazolin-4-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-14-7-6-11(17)16(14)10-5-3-2-4-9(10)13(20)15(14)8-12(18)19/h2-5H,6-8H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCYJZNYWPMFAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)N1C3=CC=CC=C3C(=O)N2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.